molecular formula C9H8Cl2O B3050203 1-Chloro-3-(3-chlorophenyl)propan-2-one CAS No. 24253-17-6

1-Chloro-3-(3-chlorophenyl)propan-2-one

Cat. No.: B3050203
CAS No.: 24253-17-6
M. Wt: 203.06 g/mol
InChI Key: SHMQUTZAYYIMLM-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

1-Chloro-3-(3-chlorophenyl)propan-2-one can be synthesized through several methods:

    Friedel-Crafts Acylation: This method involves the reaction of 3-chloropropionyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Industrial Production: Industrially, the compound can be produced by the chlorination of 3-phenylpropan-2-one using chlorine gas in the presence of a suitable catalyst. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

1-Chloro-3-(3-chlorophenyl)propan-2-one undergoes various chemical reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: It can be reduced to 3-(3-chlorophenyl)propan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Organic Synthesis

1-Chloro-3-(3-chlorophenyl)propan-2-one serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups.
  • Reduction Reactions : It can be reduced to form 3-(3-chlorophenyl)propan-2-ol using reducing agents like sodium borohydride.
  • Oxidation Reactions : The compound can be oxidized to produce 3-(3-chlorophenyl)propanoic acid with agents like potassium permanganate.

These reactions facilitate the development of complex molecules that are vital in drug discovery and development.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural similarities with biologically active molecules. It can help elucidate mechanisms of action for various pharmacological targets:

  • Enzyme Inhibition Studies : Investigating how the compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Assays : Understanding how this compound binds to receptors aids in the design of new drugs that target similar pathways.

Material Science

In material science, this compound is explored for its potential in developing new materials with tailored properties:

  • Polymers and Resins : The compound can be incorporated into polymer formulations to enhance performance characteristics such as thermal stability and mechanical strength.

Comparison with Similar Compounds

1-Chloro-3-(3-chlorophenyl)propan-2-one can be compared with other similar compounds:

    1-Chloro-3-phenylpropan-2-one: This compound lacks the additional chlorine atom on the phenyl ring, making it less reactive in certain substitution reactions.

    3-Chloropropiophenone: This compound has a similar structure but differs in the position of the chlorine atom, affecting its reactivity and applications.

    1-Chloro-3-(2-chlorophenyl)propan-2-one: This isomer has the chlorine atom in a different position on the phenyl ring, leading to different chemical and biological properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

1-Chloro-3-(3-chlorophenyl)propan-2-one, also known as 1-(3-chlorophenyl)propan-2-one, is a chlorinated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a phenyl group, contributing to its reactivity and interaction with biological systems.

  • Chemical Formula : C9H9ClO
  • Molecular Weight : 172.62 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2734097

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its effects on different biological targets and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus at relatively low concentrations.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is evidenced by increased levels of lactate dehydrogenase (LDH) and alterations in cell cycle distribution.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.41Induction of apoptosis
PC39.71Cell cycle arrest
HepG220.19LDH release

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The chloro group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways. This interaction may lead to the modulation of cell signaling pathways involved in proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results showed an MIC of 50 µg/mL, comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity in MCF-7 Cells

A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells. The study reported an IC50 value of 12.41 µM, suggesting that it effectively induces apoptosis through mitochondrial pathways.

Properties

IUPAC Name

1-chloro-3-(3-chlorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMQUTZAYYIMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280932
Record name 1-Chloro-3-(3-chlorophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-17-6
Record name 1-Chloro-3-(3-chlorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24253-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-chlorophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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